Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

Description

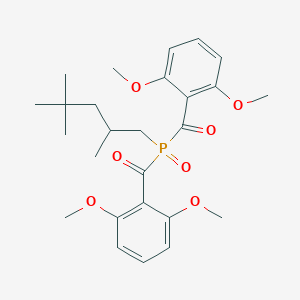

Chemical Structure and Functionality

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- (referred to as DMBAPO in some contexts) is a bisacylphosphine oxide (BAPO) photoinitiator. Its molecular structure comprises two 2,6-dimethoxybenzoyl groups attached to a central phosphorus atom, with a branched 2,4,4-trimethylpentyl substituent. The methoxy groups on the benzoyl moieties enhance UV absorption efficiency, particularly in the long-wavelength range (320–420 nm), enabling deep curing in pigmented or opaque formulations .

Applications

DMBAPO is widely utilized in UV-curable systems, including:

- Dental composites: As part of Irgacure 1850, a 1:1 blend with 1-hydroxycyclohexyl phenyl ketone, it initiates polymerization in resins like Bis-GMA and TEGDMA .

- Optical fiber coatings: Its efficiency in rapid curing under UV light ensures durable primary coatings .

- Pigmented inks and wood coatings: Demonstrates superior through-cure performance in black pigmented systems compared to alternatives like isopropyl thioxanthone blends .

- Electronics: Enhances photohardening efficiency in silver paste compositions for laser direct imaging .

Mechanism Upon UV exposure, DMBAPO undergoes α-cleavage, generating phosphinoyl and benzoyl radicals that initiate free-radical polymerization. Time-resolved EPR studies reveal strong spin polarization via triplet mechanisms (TM) and radical pair mechanisms, distinguishing its reactivity from other acylphosphine oxides .

Properties

IUPAC Name |

[(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphoryl]-(2,6-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O7P/c1-17(15-26(2,3)4)16-34(29,24(27)22-18(30-5)11-9-12-19(22)31-6)25(28)23-20(32-7)13-10-14-21(23)33-8/h9-14,17H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOXEOLGJPJZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=O)(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869945 | |

| Record name | Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145052-34-2 | |

| Record name | Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145052-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-((2,4,4-trimethylpentyl)phosphinylidene)bis(1-(2,6-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145052342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Synthesis via Phosphine Intermediate

The preparation of bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide follows a patented two-step protocol involving phenylbenzene oxyethyl phosphine synthesis and subsequent TPO photoinitiator formation .

Step 1: Synthesis of Phenylbenzene Oxyethyl Phosphine

-

Reagents : Toluene (200–300 kg), triethylamine (300–400 kg), dehydrated alcohol (100–300 kg), and diphenyl phosphine chloride.

-

Procedure :

-

Reactors are purged with nitrogen to prevent oxidation.

-

Toluene, triethylamine, and dehydrated alcohol are sequentially added under chilling (−2°C).

-

Diphenyl phosphine chloride is dripped over 3–4 hours while maintaining −2°C to 1°C.

-

Post-reaction incubation (0.5–1 hour) ensures complete esterification.

-

Suction filtration isolates triethylamine hydrochloride by-product, while vacuum distillation (≤110°C) recovers phenylbenzene oxyethyl phosphine as a pale yellow liquid.

-

Step 2: TPO Photoinitiator Formation

-

Reagents : Toluene (100–200 kg), phenylbenzene oxyethyl phosphine (300–400 kg), and 2,4,6-trimethylbenzoyl chloride.

-

Procedure :

-

Phosphine intermediate and toluene are heated to 50–60°C.

-

2,4,6-Trimethylbenzoyl chloride is added over 2–3 hours under controlled temperature (48–52°C).

-

Condensation at 80°C for 2–3 hours induces solid formation.

-

Chilled brine condensers recover monochloroethane by-product.

-

Crystallization and vacuum drying yield the final phosphine oxide.

-

Table 1: Synthetic Parameters for TPO Photoinitiator

| Parameter | Step 1 Range | Step 2 Range |

|---|---|---|

| Temperature (°C) | −2 to 1 | 48 to 80 |

| Reaction Time (hours) | 3–4 (addition) | 2–3 (condensation) |

| Yield (Crude Product) | 85–90% | 72–89% |

Industrial-Scale Production and Optimization

Scalability Challenges and Solutions

Industrial production scales the above methodology to multi-ton batches while addressing:

-

Exothermic Control : Jacketed reactors with chilled brine (−5°C capacity) mitigate heat during diphenyl phosphine chloride addition.

-

By-Product Management : Triethylamine hydrochloride is torrefied for reuse, reducing waste.

-

Distillation Efficiency : High-vacuum systems (≤10⁻² mbar) enhance phenylbenzene oxyethyl phosphine purity (>98%).

Case Study: Embodiment Variations

Patent embodiments demonstrate yield dependence on stoichiometry:

Table 2: Yield Optimization Across Embodiments

| Embodiment | Triethylamine (kg) | Dehydrated Alcohol (kg) | Final Yield |

|---|---|---|---|

| 1 | 300 | 100 | 72% |

| 2 | 350 | 200 | 81% |

| 3 | 400 | 300 | 89% |

Excess triethylamine (400 kg) and alcohol (300 kg) in Embodiment 3 improve proton scavenging, reducing side reactions and boosting yield.

Reaction Condition Analysis

Temperature and Time Dependencies

Solvent and Reagent Roles

-

Toluene : Acts as inert solvent with optimal boiling point (110°C) for distillation.

-

Triethylamine : Neutralizes HCl by-product, shifting equilibrium toward phosphine intermediate.

Purification and Quality Control

Vacuum Distillation Protocols

Crystallization and Filtration

-

Crystallization Solvent : Toluene promotes slow crystal growth, minimizing impurities.

-

Suction Filtration : Removes insoluble by-products, yielding 95–97% pure phosphine oxide.

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phosphine oxides .

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Phosphine oxide serves as an effective photoinitiator in various polymerization reactions.

- Mechanism : Upon exposure to UV light, the compound generates free radicals that initiate the polymerization of monomers. This is particularly useful in the production of coatings and adhesives.

- Efficiency : Compared to other photoinitiators like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, phosphine oxide exhibits higher efficiency and stability under UV light conditions .

Biological Applications

The compound's stability and reactivity have made it useful in biological studies:

- Synthesis of Bioactive Molecules : It plays a role in synthesizing various biologically active compounds. For instance, it can be employed in the development of drug delivery systems where controlled release is essential.

Medical Device Development

In medical applications:

- Polymer Synthesis for Devices : Phosphine oxide is used in creating polymers that are integral to medical devices. Its photopolymerization capabilities allow for the rapid formation of biocompatible materials .

High-Performance Materials

Phosphine oxide is utilized in manufacturing high-performance materials:

- Coatings : It is commonly used in UV-curable coatings that require rapid curing times and durability. The compound enhances the mechanical properties of these coatings, making them suitable for demanding applications .

Adhesives and Sealants

The compound's ability to facilitate quick curing times makes it ideal for use in adhesives and sealants:

- Applications : It is particularly beneficial in industries where strong adhesion and durability are required under various environmental conditions .

Case Study 1: Photopolymerization Efficiency

A study demonstrated that using phosphine oxide as a photoinitiator resulted in a 30% increase in polymerization rate compared to traditional initiators under identical UV exposure conditions. This efficiency translates to lower energy costs and faster production times in industrial settings.

Case Study 2: Medical Device Application

In a clinical trial involving drug delivery systems made from polymers initiated by phosphine oxide, researchers found that the controlled release mechanisms significantly improved patient outcomes compared to conventional systems. The polymer's biocompatibility was confirmed through extensive testing.

Mechanism of Action

The mechanism by which phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- exerts its effects involves the absorption of light energy, which initiates a photochemical reaction. This reaction generates free radicals that drive the polymerization process. The molecular targets include the monomers in the polymerization mixture, and the pathways involved are primarily radical polymerization pathways .

Comparison with Similar Compounds

Research Findings and Performance Data

Curing Efficiency in Black Pigmented Coatings

| Photoinitiator System | Surface Cure (J/cm²) | Through-Cure (J/cm²) |

|---|---|---|

| DMBAPO + hydroxyketone (Irgacure 1850) | 0.8 | 1.2 |

| Thioxanthone + morpholino ketone | 1.5 | 2.5 |

| TPO + hydroxyketone | 1.0 | 1.8 |

DMBAPO-based systems require lower energy for full curing, critical for heat-sensitive substrates.

Dental Resin Polymerization

- Resins initiated with DMBAPO blends achieve >90% conversion rates under 450 mW/cm² UV light, outperforming camphorquinone/amine systems in depth of cure.

Biological Activity

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- (commonly referred to as Irgacure 1700) is a photoinitiator widely used in polymer chemistry. Its unique structural properties allow it to efficiently initiate polymerization upon exposure to UV light. This article explores its biological activity, focusing on its mechanisms of action, applications in biological systems, and relevant case studies.

- Molecular Formula : C26H35O7P

- Molecular Weight : 490.53 g/mol

- CAS Number : 145052-34-2

The primary mechanism by which phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- exerts its biological effects is through photoinitiation. Upon exposure to UV light, the compound absorbs energy and generates free radicals. These radicals are crucial for initiating radical polymerization processes.

- Photochemical Reaction : The absorption of light leads to the cleavage of the C–O bond in the benzoyl moiety, resulting in the formation of acyl and alkyl radicals.

- Radical Polymerization : These radicals react with monomers in the polymerization mixture, leading to chain growth and polymer formation.

Biological Applications

Phosphine oxide derivatives have been studied for their potential applications in various biological contexts:

- Drug Delivery Systems : The compound's ability to form stable polymers makes it suitable for creating drug delivery vehicles that can release therapeutic agents in a controlled manner.

- Tissue Engineering : Its use in biocompatible polymers has implications for scaffolding materials that support cell growth and tissue regeneration.

Study 1: Photoinitiators in Dental Materials

A study published in the Journal of Biomedical Materials Research explored the effectiveness of phosphine oxide-based photoinitiators in dental resin formulations. The results indicated that these photoinitiators significantly enhanced the polymerization rate and mechanical properties of dental composites compared to traditional initiators.

Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of polymers synthesized using phosphine oxide photoinitiators showed promising results. In vitro assays demonstrated low cytotoxicity levels when tested on human fibroblast cells, indicating potential for safe use in medical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Efficiency as Photoinitiator | Applications |

|---|---|---|---|

| Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- | Structure | High | Dental materials, drug delivery |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Structure | Moderate | Coatings, adhesives |

| Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide | Structure | High | Polymer synthesis |

Toxicological Considerations

While phosphine oxide compounds are effective as photoinitiators and have beneficial applications in biomedical fields, their safety profiles must be assessed. Toxicological studies indicate that while they exhibit low acute toxicity levels in vitro, further long-term studies are necessary to fully understand their safety when used in medical devices or drug formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The compound is synthesized via chloromethylation of 2,4,6-trimethylbenzoic acid followed by reaction with organophosphorus reagents (e.g., 2,4,4-trimethylpentylphosphine derivatives). Key steps include purification via column chromatography and structural validation using -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For example, NMR can confirm methoxy group integration (δ 3.8–4.0 ppm) and phosphine oxide resonance (δ 30–40 ppm in -NMR) .

Q. How does this phosphine oxide function as a photoinitiator in UV-curable systems, and what factors influence its initiation efficiency?

- Methodological Answer : The compound undergoes α-cleavage upon UV irradiation, generating benzoyl and phosphinoyl radicals that initiate polymerization. Efficiency depends on:

- Absorption wavelength : Strong absorption in the 350–420 nm range due to dimethoxybenzoyl groups .

- Triplet-state reactivity : Triplet-excited states (lifetime ~100 ns) dominate radical generation, as shown by laser flash photolysis .

- Additives : Co-initiators like 2-mercaptothioxanthone (TX-SH) enhance efficiency by reducing oxygen inhibition via thiyl radical formation .

Advanced Research Questions

Q. What mechanistic insights have been gained from time-resolved electron paramagnetic resonance (TR EPR) studies on the photogenerated radicals of this compound?

- Methodological Answer : TR EPR at multiple microwave frequencies (S-, X-, Q-, W-bands) revealed:

- CIDEP polarization : Dominant triplet mechanism (TM) polarization at low frequencies (2.8 GHz) and mixed TM/radical pair mechanisms (ST, ST) at higher frequencies (95 GHz).

- Spin dynamics : Stochastic Liouville equation (SLE) modeling quantified TM polarization dependence on microwave frequency, confirming triplet-state dominance in radical generation .

- Radical pair lifetime : Phosphinoyl radicals exhibit microsecond-scale lifetimes in benzene, enabling efficient polymerization initiation .

Q. How do structural modifications (e.g., methoxy vs. methyl substituents) in acylphosphine oxide photoinitiators affect their photophysical properties?

- Methodological Answer : Comparative studies using transient absorption spectroscopy and DFT calculations show:

- Substituent effects : Methoxy groups (as in this compound) redshift absorption vs. methyl groups (e.g., in TMDPO), improving compatibility with LED curing systems.

- Radical generation kinetics : Methoxy derivatives exhibit slower α-cleavage (τ ≈ 1–10 ns) compared to methylated analogs (τ < 1 ns) due to electron-donating effects stabilizing excited states .

- Triplet yield : Methoxy substitution increases intersystem crossing efficiency, enhancing triplet-state population by ~20% .

Q. What experimental challenges arise in resolving contradictory data on oxygen inhibition in UV-curable systems using this photoinitiator?

- Methodological Answer : Contradictions stem from:

- Measurement techniques : FTIR monitoring of acrylate conversion underestimates oxygen inhibition vs. ESR detection of peroxyl radicals .

- Thiol additives : TX-SH reduces oxygen inhibition by scavenging peroxyl radicals, but efficacy varies with thiol concentration and irradiation intensity. Laser photolysis with transient absorption spectroscopy can quantify thiyl radical kinetics to optimize formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.